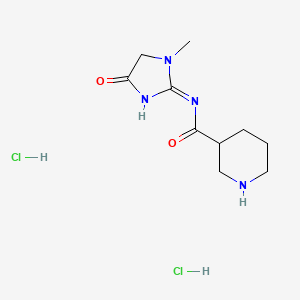

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride

CAS No.:

Cat. No.: VC17710572

Molecular Formula: C10H18Cl2N4O2

Molecular Weight: 297.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl2N4O2 |

|---|---|

| Molecular Weight | 297.18 g/mol |

| IUPAC Name | N-(1-methyl-4-oxoimidazolidin-2-ylidene)piperidine-3-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N4O2.2ClH/c1-14-6-8(15)12-10(14)13-9(16)7-3-2-4-11-5-7;;/h7,11H,2-6H2,1H3,(H,12,13,15,16);2*1H |

| Standard InChI Key | RUGWIFQPPAOWNV-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(=O)NC1=NC(=O)C2CCCNC2.Cl.Cl |

Introduction

N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride is a chemical compound used in proteomics research. It is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms. The compound's structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group attached to it. This compound is specifically designed for research purposes, particularly in the field of proteomics, which involves the study of proteins and their functions.

Research Applications

This compound is used in proteomics research, which involves studying the structure, function, and interactions of proteins. Proteomics research is crucial for understanding biological processes and developing new therapeutic strategies. N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride may be involved in protein modification or as a probe to study protein interactions.

Synthesis and Preparation

The synthesis of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-3-carboxamide dihydrochloride typically involves several steps:

-

Starting Materials: The synthesis begins with appropriate starting materials, such as imidazole derivatives and piperidine-3-carboxylic acid.

-

Coupling Reaction: A coupling reaction is performed to link the imidazole and piperidine rings via a carboxamide bond.

-

Salt Formation: The final step involves converting the compound into its dihydrochloride form to enhance solubility and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume